molecular formula C13H16N2O2 B2450325 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,5-dimethylisoxazol-4-yl)methanone CAS No. 1797096-59-3

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,5-dimethylisoxazol-4-yl)methanone

Cat. No.: B2450325
CAS No.: 1797096-59-3
M. Wt: 232.283
InChI Key: JGUCPCGASYMIFB-UHFFFAOYSA-N
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Description

(1R,5S)-8-azabicyclo[321]oct-2-en-8-yl(3,5-dimethylisoxazol-4-yl)methanone is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,5-dimethylisoxazol-4-yl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core and the subsequent attachment of the isoxazole moiety. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the bicyclic core through intramolecular cyclization.

    Functional Group Transformations: Introduction of functional groups necessary for further modifications.

    Isoxazole Formation: Construction of the isoxazole ring through cycloaddition reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,5-dimethylisoxazol-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Cycloaddition: Formation of additional rings through cycloaddition reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the specific transformation.

Major Products

The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,5-dimethylisoxazol-4-yl)methanone has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals.

    Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

    Industrial Applications: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,5-dimethylisoxazol-4-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,5-dimethylisoxazol-4-yl)methanone include other bicyclic compounds and isoxazole derivatives. Examples include:

    Bicyclo[3.2.1]octane Derivatives: Compounds with similar bicyclic structures.

    Isoxazole Derivatives: Compounds containing the isoxazole ring.

Uniqueness

The uniqueness of (1R,5S)-8-azabicyclo[321]oct-2-en-8-yl(3,5-dimethylisoxazol-4-yl)methanone lies in its specific combination of a bicyclic core and an isoxazole moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl-(3,5-dimethyl-1,2-oxazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-8-12(9(2)17-14-8)13(16)15-10-4-3-5-11(15)7-6-10/h3-4,10-11H,5-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUCPCGASYMIFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2C3CCC2C=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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